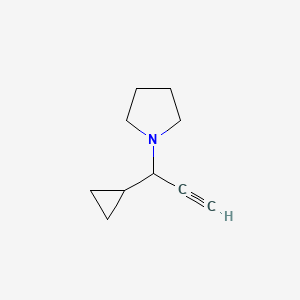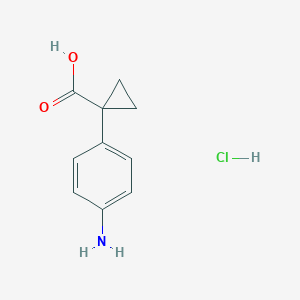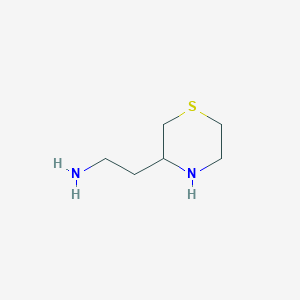
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. A typical synthetic route may include the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Applications De Recherche Scientifique
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the chlorine atom.
1,3-Dibromo-5-fluorobenzene: Lacks both the nitro and chlorine groups.
1,3-Dibromo-2-chloro-5-fluorobenzene: Lacks the nitro group.
Uniqueness
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is unique due to the presence of multiple electron-withdrawing groups (nitro, fluorine, chlorine, and bromine) on the benzene ring. This combination of substituents imparts distinct electronic properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6HBr2ClFNO2 |
|---|---|
Poids moléculaire |
333.34 g/mol |
Nom IUPAC |
1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBr2ClFNO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H |
Clé InChI |
GXFDNZOMAGXAIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)


![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)




![Tert-butyl N-[1-(carbamoylmethyl)piperidin-4-YL]carbamate](/img/structure/B15304883.png)
